

# physical and chemical characteristics of 6-bromo-1H-indazole-3-carboxylic acid

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## Compound of Interest

**Compound Name:** 6-bromo-1H-indazole-3-carboxylic acid

**Cat. No.:** B1291794

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An In-depth Technical Guide to **6-bromo-1H-indazole-3-carboxylic acid**

## Introduction

**6-bromo-1H-indazole-3-carboxylic acid** is a heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular structure, featuring an indazole core substituted with a bromine atom and a carboxylic acid group, provides two reactive sites for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Research has highlighted its role as a key component in the development of novel therapeutic agents, including potent inhibitors for the treatment of chronic diseases and agents with anti-inflammatory and anti-cancer properties.[\[1\]](#) [\[2\]](#) This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and insights into its applications.

## Physicochemical Characteristics

The fundamental physical and chemical properties of **6-bromo-1H-indazole-3-carboxylic acid** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	660823-36-9	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	241.04 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Light brown to brown powder/solid	<a href="#">[1]</a>
Purity	≥ 97% (HPLC)	<a href="#">[1]</a>
Predicted Boiling Point	436.5 ± 25.0 °C	<a href="#">[4]</a>
Predicted Density	1.79 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Storage Temperature	2-8°C (Refrigerator), Sealed in dry conditions	<a href="#">[5]</a>
InChI Key	QDQJIDDXPACPKY-UHFFFAOYSA-N	<a href="#">[6]</a>

## Spectral Data

Spectroscopic analysis is critical for the structural confirmation and quality assessment of **6-bromo-1H-indazole-3-carboxylic acid**. The following table summarizes key spectral data.

Analysis Type	Data	Reference(s)
<sup>1</sup> H NMR	Spectral data available for confirmation.	<a href="#">[6]</a>
<sup>13</sup> C NMR	Spectral data available for confirmation.	<a href="#">[6]</a>
Mass Spectrometry	ESI-MS data available for molecular weight confirmation.	<a href="#">[6]</a> <a href="#">[7]</a>
Infrared (IR)	Spectral data available for functional group identification.	<a href="#">[6]</a>

# Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of **6-bromo-1H-indazole-3-carboxylic acid** in a research setting.

## Synthesis Protocol: From 6-bromoisatin

A general and effective method for synthesizing **6-bromo-1H-indazole-3-carboxylic acid** involves the chemical transformation of a substituted isatin (dihydroindole-2,3-dione).[\[2\]](#)

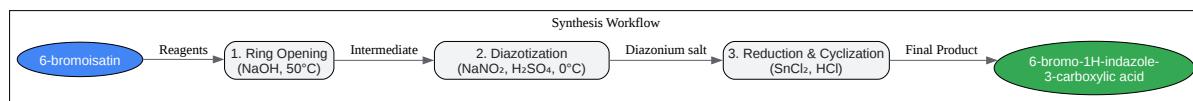
Materials:

- 6-bromodihydroindole-2,3-dione (6-bromoisatin)
- 1N Sodium Hydroxide (NaOH) solution
- Sodium Nitrite (NaNO<sub>2</sub>)
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Tin(II) Chloride Dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water

Procedure:

- Ring Opening: The starting material, 6-bromoisatin (1 equivalent), is diluted with 1N sodium hydroxide solution and heated to approximately 50°C for 30 minutes. The mixture is then cooled to room temperature and stirred for an additional hour.[\[2\]](#)
- Diazotization: The resulting solution is cooled to 0°C. An aqueous solution of sodium nitrite (1 equivalent) is added while maintaining the temperature at 0°C. This solution is then slowly added via a submerged pipette to a vigorously stirred, pre-cooled (0°C) aqueous solution of sulfuric acid over 15 minutes. The reaction is allowed to proceed for another 30 minutes.[\[2\]](#)

- Reduction and Cyclization: A cold (0°C) solution of tin(II) chloride dihydrate (2.4 equivalents) in concentrated hydrochloric acid is added to the reaction mixture over 10 minutes. The mixture is stirred for 60 minutes to facilitate the reduction and subsequent cyclization, forming the indazole ring.[2]
- Isolation: Upon completion, the precipitated solid product is collected by filtration, washed thoroughly with water, and dried. The resulting **6-bromo-1H-indazole-3-carboxylic acid** is typically of sufficient purity for subsequent steps.[2]



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Caption: Synthetic pathway for **6-bromo-1H-indazole-3-carboxylic acid**.

## Purification Protocol: Recrystallization

For applications requiring higher purity, the synthesized product can be further purified by recrystallization.[2][8]

Materials:

- Crude **6-bromo-1H-indazole-3-carboxylic acid**
- Acetic acid (or other suitable solvent identified via screening)[2]
- Erlenmeyer flask, heat source, filtration apparatus

Procedure:

- Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of hot acetic acid is added to completely dissolve the material.[8]

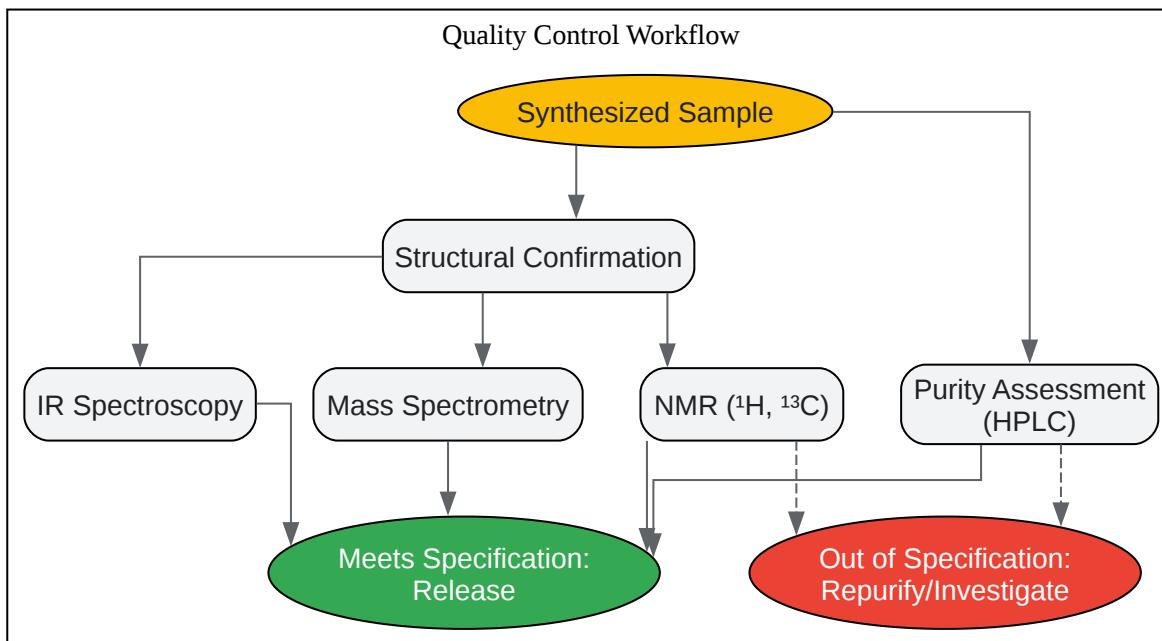
- Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8]
- Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried under vacuum.[8]

## Analytical Quality Control Protocol

A robust quality control workflow is essential to confirm the identity and purity of the final compound.

Procedures:

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample. A sample is dissolved in a suitable diluent (e.g., acetonitrile/water) and injected into an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector. Purity is calculated based on the area percentage of the main peak.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., DMSO- $\text{d}_6$ ) and analyzed.
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show the molecular ion peak corresponding to the calculated weight, including the characteristic isotopic pattern for a bromine-containing molecule.[9]
- Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and N-H stretches from the indazole ring.[9]



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Caption: A typical workflow for the quality control of the final product.

## Reactivity, Stability, and Safety

**Stability:** The compound is stable under normal storage conditions. It should be stored in a refrigerator, sealed from moisture and air.[5][10]

**Reactivity:** The carboxylic acid and bromo-substituents are the primary sites of reactivity. The carboxylic acid can undergo typical reactions such as esterification or amide bond formation, which is a common strategy in drug development.[11][12] The bromine atom on the indazole ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.

**Safety and Handling:**

- Signal Word: Warning

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
- Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[10]

## Applications in Research and Drug Development

**6-bromo-1H-indazole-3-carboxylic acid** is a versatile intermediate primarily used in pharmaceutical research.[1] It serves as a foundational scaffold for synthesizing a range of bioactive molecules. Its derivatives have been investigated for several therapeutic applications:

- Oncology: It is a building block for creating kinase inhibitors, a class of drugs often used in cancer therapy.[1]
- Inflammatory Diseases: The indazole core is present in many compounds with anti-inflammatory properties.[1]
- Anemia of Chronic Disease (ACD): It has been used in the synthesis of indazole derivatives that act as potent inhibitors of hepcidin production, offering a potential treatment for ACD.[2]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)